Temafloxacin

Catalog No.
S544883
CAS No.
108319-06-8
M.F
C21H18F3N3O3
M. Wt
417.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Temafloxacin

CAS Number

108319-06-8

Product Name

Temafloxacin

IUPAC Name

1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C21H18F3N3O3

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C21H18F3N3O3/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30)

InChI Key

QKDHBVNJCZBTMR-UHFFFAOYSA-N

SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F

Solubility

Soluble in DMSO

Synonyms

1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(3-methyl-1-piperazinyl)quinoline-3-carboxylic acid, hydrochloride, A 62254, A-62254, temafloxacin, temafloxacin hydrochloride

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F

Description

The exact mass of the compound Temafloxacin is 417.13 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial Activity:

  • Temafloxacin belonged to the second generation of fluoroquinolones, a class of antibiotics known for their broad-spectrum activity against bacteria. Research showed it to be effective against a wide range of Gram-positive and Gram-negative bacteria, including some strains resistant to other antibiotics.
  • Studies in vitro (performed in a controlled environment) demonstrated its ability to inhibit the growth of various pathogens causing respiratory tract infections, urinary tract infections, and skin infections.

Mechanism of Action:

  • Like other fluoroquinolones, temafloxacin worked by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair []. This disruption hindered the bacteria's ability to grow and reproduce, ultimately leading to cell death.

Limitations and Withdrawal:

  • Despite promising initial results, research revealed that temafloxacin caused phototoxicity, a severe side effect where exposure to sunlight could lead to severe skin reactions.
  • Additionally, concerns arose regarding potential cardiac toxicity, prompting regulatory bodies to halt its development and clinical trials.

Current Status:

  • Temafloxacin is not currently available for clinical use due to the aforementioned safety concerns. Research efforts shifted towards other fluoroquinolone antibiotics with improved safety profiles.

Temafloxacin is a synthetic antibiotic belonging to the fluoroquinolone class, characterized by its broad-spectrum antibacterial activity against both gram-negative and gram-positive bacteria. Its chemical formula is C21_{21}H18_{18}F3_3N3_3O3_3, and it has a molar mass of approximately 417.388 g/mol. Initially approved for use in the United States in 1992 under the trade name Omniflox, it was withdrawn shortly thereafter due to severe adverse reactions, including allergic responses and hemolytic anemia, leading to fatalities among patients .

Similar to other fluoroquinolones, Temafloxacin inhibits bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication. By inhibiting this enzyme, Temafloxacin prevents bacteria from replicating their DNA, ultimately leading to cell death [].

Typical of fluoroquinolones, including:

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen.
  • Reduction: Involves the gain of electrons or the decrease in oxidation state.
  • Substitution Reactions: Commonly involves nucleophiles attacking electrophilic centers in the molecule.

These reactions can be facilitated by various reagents, making temafloxacin versatile in synthetic organic chemistry .

Temafloxacin exhibits potent antibacterial activity primarily through its action on bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these targets, temafloxacin disrupts the normal functioning of bacterial DNA, leading to cell death. It shows efficacy against a range of pathogens, including:

  • Gram-negative bacteria: Escherichia coli, Neisseria gonorrhoeae
  • Gram-positive bacteria: Streptococcus pneumoniae, Staphylococcus aureus .

The compound's pharmacokinetics indicate high bioavailability (over 90%) when administered orally, with significant tissue penetration, particularly in respiratory tissues and the prostate .

Temafloxacin can be synthesized using several methods:

  • From Ethyl 2,4-Dichloro-5-Fluorobenzoylacetate: This method involves multiple steps to form the hydrochloride version of temafloxacin.
  • Acetylation Reaction: Temafloxacin can be reacted with acetic anhydride to form acetylated derivatives, which may enhance its pharmacological properties.
  • Isobutyl Chloroformate Reaction: Following acetylation, further reactions can modify functional groups to optimize activity .

Temafloxacin was intended for treating various infections, including:

  • Lower respiratory tract infections (e.g., community-acquired pneumonia)
  • Genital and urinary infections (e.g., prostatitis)
  • Skin and soft tissue infections .

Despite its potential applications, its market presence was short-lived due to safety concerns.

Interaction studies have indicated that temafloxacin may exhibit idiosyncratic reactions that are believed to be immune-mediated. These interactions can lead to severe side effects and necessitate caution when co-administered with other medications. The compound's metabolism primarily occurs in the liver, which may influence its interactions with drugs that affect hepatic enzyme activity .

Temafloxacin is part of a larger class of fluoroquinolone antibiotics. Here are some similar compounds:

Compound NameUnique FeaturesComparison with Temafloxacin
CiprofloxacinBroad-spectrum activity; commonly used for UTIsSimilar mechanism but broader clinical use
NorfloxacinEffective against gram-negative bacteriaLess potent against gram-positive bacteria
OfloxacinUsed for respiratory infections; good tissue penetrationSimilar pharmacokinetics but different side effect profile

Temafloxacin is unique among these compounds due to its specific action on both bacterial types and its severe adverse reaction profile that led to its withdrawal from the market shortly after approval .

PositionTemafloxacin SubstituentEffect on Antibacterial ActivityStructure-Activity Relationship
N-12,4-difluorophenylEnhanced activity against anaerobes and Gram-positive bacteriaSteric bulk enhances anaerobic activity; difluorophenyl increases potency vs. cyclopropyl
C-6FluorineEssential for activity; provides >10-fold increase in gyrase inhibitionFluorination at C-6 is critical for fluoroquinolone class activity
C-73-methylpiperazin-1-ylImproved pharmacokinetics and activity against Gram-positive bacteriaMethyl substitution at position 3 of piperazine improves solubility and half-life
C-8HydrogenUnsubstituted; minimal effectNo substitution; maintains basic quinolone core structure

Piperazine Side Chain Modifications and Target Affinity

The piperazine side chain modifications at the C-7 position of temafloxacin represent a crucial structural element that influences both target enzyme affinity and pharmacokinetic properties. Temafloxacin contains a 3-methylpiperazin-1-yl substituent at position C-7, which distinguishes it from ciprofloxacin and norfloxacin that possess unsubstituted piperazine rings [10] [11].

Target Enzyme Interactions

The methyl substitution at position 3 of the piperazine ring significantly affects binding interactions with bacterial type II topoisomerases. Studies demonstrate that temafloxacin exhibits dual target activity against both DNA gyrase and topoisomerase IV, with DNA gyrase inhibition concentration values of approximately 0.5 μM and topoisomerase IV inhibition concentration values of approximately 0.8 μM [12] [13]. This balanced target profile contrasts with ciprofloxacin, which shows preferential binding to DNA gyrase with inhibition concentration values of 0.3 μM for gyrase versus 1.2 μM for topoisomerase IV [12].

The dual target activity of temafloxacin is attributed to the specific spatial arrangement of the 3-methyl group, which allows for optimal interactions with both target enzymes. The methylated piperazine ring provides enhanced binding affinity through improved hydrophobic interactions with amino acid residues in the quinolone resistance-determining regions of both GyrA and ParC subunits [11] [13].

Pharmacokinetic Enhancement

The 3-methyl substitution on the piperazine ring substantially improves the pharmacokinetic profile of temafloxacin. This modification increases the elimination half-life to 7-8 hours compared to 3-4 hours for unsubstituted piperazine derivatives like ciprofloxacin [14] [4]. The extended half-life results from reduced renal clearance and improved tissue distribution characteristics.

Additionally, the methylated piperazine side chain enhances water solubility and reduces protein binding, leading to improved oral bioavailability exceeding 90% [15] [16]. The increased solubility also decreases the risk of crystalluria, a potential adverse effect associated with some fluoroquinolones [11].

Central Nervous System Effects Considerations

The R7 side chain substituent plays a critical role in determining central nervous system effects through interactions with gamma-aminobutyric acid receptors. Unsubstituted piperazinyl rings, such as those in ciprofloxacin and norfloxacin, demonstrate high-affinity binding to gamma-aminobutyric acid receptors and may interfere with normal neurotransmitter function [11]. The 3-methyl substitution in temafloxacin reduces this binding affinity, potentially decreasing the risk of central nervous system-related adverse effects compared to unsubstituted piperazine derivatives [11].

Table 2: Piperazine Side Chain Modifications and Target Affinity

CompoundC-7 SubstituentDNA Gyrase IC50 (μM)Topoisomerase IV IC50 (μM)Target SelectivityPharmacokinetic Enhancement
Temafloxacin3-methylpiperazin-1-yl~0.5~0.8Dual targetImproved half-life (7-8h), reduced protein binding
CiprofloxacinPiperazin-1-yl~0.3~1.2Gyrase preferentialStandard profile (3-4h half-life)
NorfloxacinPiperazin-1-yl~1.0~2.0Gyrase preferentialStandard profile (3-4h half-life)
Gatifloxacin3-methylpiperazin-1-yl~0.4~0.6Dual targetExtended half-life, improved tissue penetration

Comparative Analysis with Fluoroquinolone Analogues

Comprehensive comparative analysis of temafloxacin with other fluoroquinolone analogues reveals distinct structure-activity relationships that define its unique therapeutic profile and potential advantages over existing compounds.

Antimicrobial Spectrum and Potency

Temafloxacin demonstrates superior activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, compared to earlier fluoroquinolones. Clinical isolate studies show that temafloxacin achieves minimal inhibitory concentration values of ≤0.06 μg/mL against respiratory pathogens, significantly lower than ciprofloxacin which requires 0.5-1.0 μg/mL for equivalent efficacy against Streptococcus pneumoniae [7] [17]. This enhanced potency results from the combined effects of the 2,4-difluorophenyl substituent and the methylated piperazine side chain.

Against Gram-negative bacteria, temafloxacin shows comparable activity to ciprofloxacin against Enterobacteriaceae with minimal inhibitory concentration values of 0.06-0.12 μg/mL for Escherichia coli [8] [6]. However, against Pseudomonas aeruginosa, temafloxacin exhibits somewhat reduced activity compared to ciprofloxacin, with minimal inhibitory concentration values of 1.0-2.0 μg/mL versus 0.12-0.25 μg/mL respectively [8] [6].

Pharmacokinetic Advantages

The structural modifications in temafloxacin result in superior pharmacokinetic properties compared to most fluoroquinolone analogues. The oral bioavailability exceeds 90%, surpassing that of ciprofloxacin which achieves 70-85% bioavailability [16] [14]. The extended elimination half-life of 7-8 hours enables once or twice-daily dosing regimens, providing improved patient compliance compared to the twice-daily dosing required for ciprofloxacin [18] [14].

Tissue penetration studies demonstrate that temafloxacin achieves concentrations equal to or higher than serum levels in respiratory tissues, nasal secretions, tonsils, prostate, and bone [15] [14]. This enhanced tissue distribution pattern exceeds that of ciprofloxacin in most body fluids, with the notable exception of seminal fluid [14].

Resistance Development

Spontaneous resistance development studies indicate that temafloxacin demonstrates a low frequency of resistance mutations, with values ranging from less than 1×10⁻¹⁰ to 1.4×10⁻⁷ depending on the bacterial strain tested [19]. These resistance frequencies are comparable to or lower than those observed with ciprofloxacin and ofloxacin [19]. The dual target activity of temafloxacin against both DNA gyrase and topoisomerase IV theoretically reduces the likelihood of rapid resistance development, as mutations in both target enzymes would be required for high-level resistance [12].

Safety Considerations

Despite its promising antimicrobial and pharmacokinetic profile, temafloxacin was associated with serious adverse effects that led to its withdrawal from clinical use. The 2,4-difluorophenyl substituent at position N-1 has been implicated in immunologically mediated adverse reactions, as this structural feature is shared among several fluoroquinolones that have been withdrawn or restricted due to safety concerns, including trovafloxacin and tosufloxacin [9] [3].

Table 3: Comparative Analysis with Fluoroquinolone Analogues

ParameterTemafloxacinCiprofloxacinOfloxacinDifloxacin
MIC90 vs S. aureus (μg/mL)0.25-0.50.25-0.50.5-1.00.5-1.0
MIC90 vs E. coli (μg/mL)0.06-0.120.03-0.060.06-0.120.12-0.25
MIC90 vs P. aeruginosa (μg/mL)1.0-2.00.12-0.250.5-2.02.0-4.0
MIC90 vs S. pneumoniae (μg/mL)≤0.060.5-1.00.5-1.00.25-0.5
Oral bioavailability (%)>9070-8585-9575-85
Half-life (hours)7-83-45-725-26
DNA Gyrase inhibitionHighHighModerateModerate
Resistance frequency (×10⁻⁹)<1<11-51-3

Molecular Mechanism of Action

The bactericidal activity of temafloxacin results from interference with bacterial DNA gyrase and topoisomerase IV, essential enzymes responsible for DNA replication and transcription [19]. These type II topoisomerases regulate DNA topology by creating transient double-strand breaks and resealing them after allowing passage of another DNA duplex through the break [12] [21].

Temafloxacin binds to the gyrase-DNA and topoisomerase IV-DNA complexes, stabilizing the cleaved complex state and preventing religation of the DNA strands [21]. This mechanism leads to accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death [19]. The dual target activity against both enzymes enhances the bactericidal efficacy and may reduce the selection pressure for resistant mutants [12].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

417.13002593 g/mol

Monoisotopic Mass

417.13002593 g/mol

Heavy Atom Count

30

LogP

-0.2
-0.2 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1WZ12GTT67

Related CAS

105784-61-0 (hydrochloride)

Drug Indication

For the treatment of lower respiratory tract infections, genital and urinary infections like prostatitis, and skin infections.

Pharmacology

Temafloxacin is a fluoroquinolone antibiotic drug, marketed as Omniflox by Abbot Laboratories, which was withdrawn from the market in 1992 due to fatal adverse effects. Flouroquinolones such as lomefloxacin possess excellent activity against gram-negative aerobic bacteria such as E.coli and Neisseria gonorrhoea as well as gram-positive bacteria including S. pneumoniae and Staphylococcus aureus. They also posses effective activity against shigella, salmonella, campylobacter, gonococcal organisms, and multi drug resistant pseudomonas and enterobacter.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MA - Fluoroquinolones
J01MA05 - Temafloxacin

Mechanism of Action

The bactericidal action of temafloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase appears to be the primary quinolone target for gram-negative bacteria. Topoisomerase IV appears to be the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing. As a result DNA replication and transcription is inhibited.

Other CAS

108319-06-8

Absorption Distribution and Excretion

Studies in healthy volunteers indicate that the average bioavailability of temafloxacin exceeds 90%, with little intersubject variability.

Metabolism Metabolites

Hepatic.

Wikipedia

Temafloxacin

Biological Half Life

Approximately 8 hours in patients with normal renal function.

Dates

Last modified: 08-15-2023
1: Owens RC Jr, Ambrose PG. Antimicrobial safety: focus on fluoroquinolones. Clin Infect Dis. 2005 Jul 15;41 Suppl 2:S144-57. Review. PubMed PMID: 15942881.
2: Sprandel KA, Rodvold KA. Safety and tolerability of fluoroquinolones. Clin Cornerstone. 2003;Suppl 3:S29-36. Review. PubMed PMID: 14992418.
3: Ball P. Adverse drug reactions: implications for the development of fluoroquinolones. J Antimicrob Chemother. 2003 May;51 Suppl 1:21-7. Review. PubMed PMID: 12702700.
4: Archer JS, Archer DF. Oral contraceptive efficacy and antibiotic interaction: a myth debunked. J Am Acad Dermatol. 2002 Jun;46(6):917-23. Review. PubMed PMID: 12063491.
5: Rubinstein E. History of quinolones and their side effects. Chemotherapy. 2001;47 Suppl 3:3-8; discussion 44-8. Review. PubMed PMID: 11549783.
6: Mandell LA, Ball P, Tillotson G. Antimicrobial safety and tolerability: differences and dilemmas. Clin Infect Dis. 2001 Mar 15;32 Suppl 1:S72-9. Review. PubMed PMID: 11249832.
7: Bertino J Jr, Fish D. The safety profile of the fluoroquinolones. Clin Ther. 2000 Jul;22(7):798-817; discussion 797. Review. PubMed PMID: 10945507.
8: Goldstein EJ. Possible role for the new fluoroquinolones (levofloxacin, grepafloxacin, trovafloxacin, clinafloxacin, sparfloxacin, and DU-6859a) in the treatment of anaerobic infections: review of current information on efficacy and safety. Clin Infect Dis. 1996 Dec;23 Suppl 1:S25-30. Review. PubMed PMID: 8953103.
9: McGarvey WC, Singh D, Trevino SG. Partial Achilles tendon ruptures associated with fluoroquinolone antibiotics: a case report and literature review. Foot Ankle Int. 1996 Aug;17(8):496-8. Review. PubMed PMID: 8863030.
10: Muñiz AE. An unlikely childhood overdose: temafloxacin. Pediatr Emerg Care. 1996 Jun;12(3):215-6. Review. PubMed PMID: 8806150.
11: Ball P, Tillotson G. Tolerability of fluoroquinolone antibiotics. Past, present and future. Drug Saf. 1995 Dec;13(6):343-58. Review. PubMed PMID: 8652079.
12: Iakovlev SV, Iakovlev VP, Izotova GN. [Pharmacokinetics of fluoroquinolones in patients with renal insufficiency]. Antibiot Khimioter. 1995 Oct;40(10):39-47. Review. Russian. PubMed PMID: 8660120.
13: Moran JS, Levine WC. Drugs of choice for the treatment of uncomplicated gonococcal infections. Clin Infect Dis. 1995 Apr;20 Suppl 1:S47-65. Review. PubMed PMID: 7795109.
14: Nord CE. Effect of quinolones on the human intestinal microflora. Drugs. 1995;49 Suppl 2:81-5. Review. PubMed PMID: 8549421.
15: Appelbaum PC. Quinolone activity against anaerobes: microbiological aspects. Drugs. 1995;49 Suppl 2:76-80. Review. PubMed PMID: 8549420.
16: Lietman PS. Fluoroquinolone toxicities. An update. Drugs. 1995;49 Suppl 2:159-63. Review. PubMed PMID: 8549287.
17: Blum MD, Graham DJ, McCloskey CA. Temafloxacin syndrome: review of 95 cases. Clin Infect Dis. 1994 Jun;18(6):946-50. Review. PubMed PMID: 8086558.
18: Rodvold KA, Piscitelli SC. New oral macrolide and fluoroquinolone antibiotics: an overview of pharmacokinetics, interactions, and safety. Clin Infect Dis. 1993 Aug;17 Suppl 1:S192-9. Review. PubMed PMID: 8399914.
19: Fass RJ. Aetiology and treatment of community-acquired pneumonia in adults: an historical perspective. J Antimicrob Chemother. 1993 Jul;32 Suppl A:17-27. Review. PubMed PMID: 8407696.
20: Leigh DA. Prostatitis--an increasing clinical problem for diagnosis and management. J Antimicrob Chemother. 1993 Jul;32 Suppl A:1-9. Review. PubMed PMID: 8407691.

Explore Compound Types